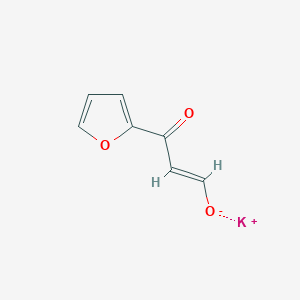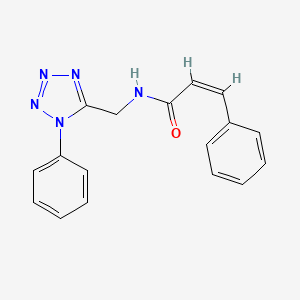
N,N-bis(benzotriazol-1-ylmethyl)hydroxylamine
Vue d'ensemble
Description
N,N-bis(benzotriazol-1-ylmethyl)hydroxylamine, also known as BTAH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTAH is a versatile compound that can be used in a wide range of applications, including organic synthesis, materials science, and biochemical research. In
Applications De Recherche Scientifique
N,N-bis(benzotriazol-1-ylmethyl)hydroxylamine has a wide range of applications in scientific research. One of the most significant applications of this compound is in organic synthesis. This compound can be used as a reducing agent in a variety of organic reactions, including the reduction of nitro compounds, ketones, and aldehydes. This compound can also be used as a catalyst in a variety of reactions, including the oxidation of alcohols and the dehydrogenation of amines.
In addition to its applications in organic synthesis, this compound has also been used in materials science. This compound can be used as a stabilizer for polymers, and it has been shown to improve the thermal stability and mechanical properties of polymers.
Mécanisme D'action
The mechanism of action of N,N-bis(benzotriazol-1-ylmethyl)hydroxylamine is complex and not fully understood. This compound is a versatile compound that can act as both a reducing agent and a catalyst. The mechanism of action of this compound in organic synthesis involves the transfer of electrons from this compound to the substrate, resulting in the reduction of the substrate. The mechanism of action of this compound as a catalyst involves the activation of the substrate by this compound, resulting in the formation of a reactive intermediate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have antioxidant properties, and it has been shown to protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, and it has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-bis(benzotriazol-1-ylmethyl)hydroxylamine in lab experiments is its versatility. This compound can be used as both a reducing agent and a catalyst, making it a useful tool in a variety of experiments. This compound is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, and caution should be taken when working with this compound. Additionally, this compound is not soluble in water, which can make it challenging to work with in aqueous environments.
Orientations Futures
There are many future directions for research involving N,N-bis(benzotriazol-1-ylmethyl)hydroxylamine. One area of research that is of particular interest is the development of new applications for this compound in organic synthesis. Researchers are also exploring the potential of this compound as a drug delivery system, as well as its potential as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. This compound can be synthesized using a variety of methods and can be used as both a reducing agent and a catalyst. This compound has been shown to have a variety of biochemical and physiological effects, and it has many advantages and limitations for lab experiments. There are many future directions for research involving this compound, and its potential applications are vast.
Propriétés
IUPAC Name |
N,N-bis(benzotriazol-1-ylmethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O/c22-19(9-20-13-7-3-1-5-11(13)15-17-20)10-21-14-8-4-2-6-12(14)16-18-21/h1-8,22H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGUQKPPLHWKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CN(CN3C4=CC=CC=C4N=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopropyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2858261.png)
![2-[4]Pyridyloxy-phenol](/img/structure/B2858264.png)
![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2858265.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2858266.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2858271.png)

![Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate](/img/structure/B2858274.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2858276.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2858279.png)
